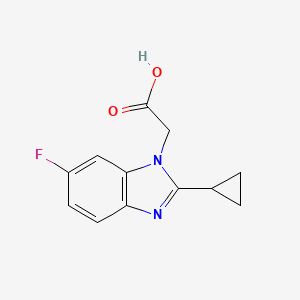

2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(2-cyclopropyl-6-fluorobenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c13-8-3-4-9-10(5-8)15(6-11(16)17)12(14-9)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPUICMQPAKWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2CC(=O)O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

Acetic Acid Substitution: The final step involves the substitution of the benzimidazole derivative with acetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, which can have distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid may possess anticancer properties. Research has shown that derivatives of benzodiazoles can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated cytotoxic effects on various cancer cell lines, suggesting a potential for further development into anticancer agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest.

- Case Study : In vitro studies have shown that similar benzodiazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound's therapeutic potential in inflammatory diseases .

Pharmacological Applications

The pharmacological profile of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid suggests several applications:

Neurological Disorders

Research indicates that compounds with a benzodiazole structure may have neuroprotective effects. This could be beneficial in conditions like Alzheimer's disease.

- Case Study : A recent investigation into benzodiazole derivatives revealed their ability to enhance cognitive function in animal models of neurodegeneration .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown efficacy against certain bacterial strains.

- Case Study : A study reported that structurally related compounds exhibited significant antibacterial activity, prompting further exploration of this compound's potential as an antimicrobial agent .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-(2-Ethyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic Acid

Structural Differences : Replaces the cyclopropyl group with an ethyl chain at position 2.

Implications :

2-[(6-Chloro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]acetic Acid

Structural Differences : Substitutes fluorine with chlorine at position 6 and introduces an oxygen atom between the benzodiazol ring and the acetic acid group.

Implications :

- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance halogen bonding in target interactions.

- Reference: This compound (CAS 338978-62-4) is structurally characterized but currently unavailable for commercial procurement .

Telmisartan (2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic Acid)

Structural Differences : Features a biphenyl-benzoic acid group instead of acetic acid and incorporates dual benzodiazol rings with methyl and propyl substituents.

Implications :

- The benzoic acid group (vs. acetic acid) increases molecular weight and may enhance plasma protein binding, extending half-life.

- Telmisartan’s bulky substituents contribute to potent angiotensin II receptor antagonism, highlighting the importance of extended hydrophobic regions in receptor targeting .

Potassium 2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Structural Differences : Replaces the cyclopropyl and fluorine with a trifluoromethyl group at position 2 and exists as a potassium salt.

Implications :

- The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance.

- The potassium salt improves aqueous solubility, facilitating formulation for intravenous administration .

Tabulated Comparison of Key Structural Features

| Compound Name | Substituents (Position) | Acid Group | Molecular Weight | Notable Features |

|---|---|---|---|---|

| Target Compound | Cyclopropyl (2), F (6) | Acetic acid | Not reported | High steric constraint, polar |

| 2-(2-Ethyl-6-fluoro-1H-benzodiazol-1-yl)acetic acid | Ethyl (2), F (6) | Acetic acid | Not reported | Increased lipophilicity |

| 2-[(6-Chloro-2-phenyl-1H-benzodiazol-1-yl)oxy]acetic acid | Cl (6), phenyl (2), ether linkage | Acetic acid | 302.71 | Halogen bonding potential |

| Telmisartan | Dual benzodiazol, methyl, propyl | Benzoic acid | 514.63 | Angiotensin II receptor antagonist |

| Potassium 2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]acetate | CF3 (2) | Acetic acid (K+) | Not reported | Enhanced solubility, salt form |

Research Implications and Gaps

- Steric vs. Electronic Effects : The cyclopropyl group in the target compound may offer a balance between metabolic stability and target engagement compared to ethyl or trifluoromethyl substituents.

- Acid Group Optimization : Replacing acetic acid with benzoic acid (as in telmisartan) or utilizing salt forms (e.g., potassium) could tailor solubility and pharmacokinetics .

- Biological Activity : Further studies are needed to elucidate the target compound’s mechanism of action, leveraging structural insights from analogs like telmisartan and halogen-substituted derivatives.

Actividad Biológica

2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group and a benzodiazole ring with a fluorine substitution, suggests various biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antimicrobial properties, as well as its potential mechanisms of action.

The compound has the molecular formula C12H11FN2O2 and a molecular weight of 234.23 g/mol. The presence of the acetic acid functional group enhances its solubility and reactivity, making it suitable for pharmaceutical applications .

Anti-inflammatory Activity

Research indicates that 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid exhibits significant anti-inflammatory properties. Preliminary studies have shown that it can modulate pathways involved in pain and inflammation. The compound appears to interact with specific receptors that are crucial in inflammatory processes, potentially leading to the modulation of signaling pathways associated with pain .

Case Study:

In a study evaluating the anti-inflammatory effects of various benzodiazole derivatives, 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid was found to reduce inflammation markers in animal models when administered at varying dosages. The observed decrease in pro-inflammatory cytokines suggests its efficacy as an anti-inflammatory agent.

Antimicrobial Properties

Initial findings suggest that this compound may also possess antimicrobial properties. Its structural features enable it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. Further research is needed to fully elucidate these effects and determine the spectrum of antimicrobial activity .

The exact mechanisms through which 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Interaction: The compound may bind to specific receptors involved in inflammatory signaling pathways.

- Enzymatic Inhibition: It might inhibit enzymes that play a role in inflammation or microbial survival.

Comparative Analysis

To better understand the uniqueness of 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Cyclopropyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid | C12H11FN2O2 | Different fluorine position (7-position) may affect biological activity |

| 2-(Cyclopropylbenzimidazol-1-yl)acetic acid | C12H12N2O2 | Lacks fluorine substitution; may exhibit different pharmacological properties |

| 6-Fluoroindole acetic acid | C10H8FNO2 | Indole structure instead of benzodiazole; offers different biological interactions |

Future Directions

Given the promising biological activities exhibited by 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, further research is warranted. Future studies should focus on:

- In-depth Mechanistic Studies: Elucidating the specific interactions at the molecular level.

- Clinical Trials: Evaluating efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-(2-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid in laboratory settings?

- Methodological Answer :

- Inhalation : Immediately move to fresh air; administer artificial respiration if breathing is impaired, and consult a physician.

- Skin/Eye Contact : Rinse thoroughly with water for ≥15 minutes (eyes) or soap and water (skin), followed by medical evaluation.

- Ingestion : Do not induce vomiting; rinse mouth and seek immediate medical attention.

- General : Always provide the Safety Data Sheet (SDS) to healthcare providers during emergencies .

Q. How can researchers verify the purity of this compound using pharmacopeial standards?

- Methodological Answer :

- Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm). Calibrate against a certified reference standard.

- Titration methods (e.g., acid-base) may be used for quantifying free carboxylic acid groups.

- Ensure compliance with pharmacopeial purity thresholds (98.0–102.0% for related benzodiazepine derivatives) by cross-referencing USP/EP guidelines .

Advanced Research Questions

Q. How can structural discrepancies in NMR data for this compound be resolved?

- Methodological Answer :

- Compare experimental - and -NMR spectra with computational predictions (DFT calculations at the B3LYP/6-31G* level).

- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals caused by the cyclopropyl and benzodiazole moieties.

- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What computational strategies are suitable for modeling the cyclopropyl group's impact on biological activity?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., GABA analogs).

- Conduct molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to evaluate the cyclopropyl ring’s conformational stability in aqueous and lipid environments.

- Compare binding affinities with non-cyclopropyl analogs to isolate steric and electronic effects .

Q. How does the fluorine substituent influence the compound’s metabolic stability in vitro?

- Methodological Answer :

- Use hepatic microsomal assays (human/rat) to measure metabolic half-life ().

- Compare fluorinated vs. non-fluorinated analogs via LC-MS/MS to identify metabolite profiles.

- Apply QSAR models to correlate fluorine’s electronegativity with cytochrome P450 inhibition .

Data Contradiction and Optimization

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Perform systematic solubility studies in a solvent gradient (e.g., water, DMSO, ethanol, hexane) at controlled temperatures (20–37°C).

- Use Hansen solubility parameters (HSPs) to predict miscibility gaps.

- Validate with dynamic light scattering (DLS) to detect aggregation in borderline solvents .

Q. What strategies optimize the synthesis yield of the benzodiazole core?

- Methodological Answer :

- Employ microwave-assisted synthesis to enhance cyclocondensation efficiency (e.g., 150°C, 30 min).

- Screen catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura coupling of the cyclopropyl-fluoro intermediate.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and isolate via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.